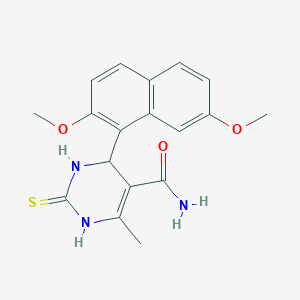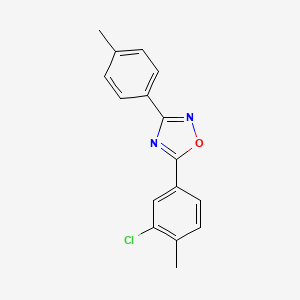![molecular formula C25H22O5P2 B11629355 (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)
(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID is a complex organophosphorus compound It features a phosphonic acid group bonded to a phenyl ring, which is further connected to a diphenylphosphoroso group through a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID typically involves multiple steps. One common method starts with the preparation of the diphenylphosphoroso intermediate, which is then reacted with a phenylmethoxy derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to phosphine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in complex formation and catalysis .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its phosphonic acid group provides strong adhesion properties, making it useful in surface treatments and protective coatings .
Mécanisme D'action
The mechanism of action of (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID involves its interaction with molecular targets through its phosphonic acid and diphenylphosphoroso groups. These interactions can lead to the formation of stable complexes with metal ions and other molecules, influencing various biochemical pathways and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include diphenylphosphine, triphenylphosphine, and other phosphonic acid derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity .
Uniqueness
What sets (2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHOXY}PHENYL)PHOSPHONIC ACID apart is its combination of a phosphonic acid group with a diphenylphosphoroso moiety, providing unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong coordination and catalytic activity .
Propriétés
Formule moléculaire |
C25H22O5P2 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
[2-[(2-diphenylphosphorylphenyl)methoxy]phenyl]phosphonic acid |
InChI |
InChI=1S/C25H22O5P2/c26-31(21-12-3-1-4-13-21,22-14-5-2-6-15-22)24-17-9-7-11-20(24)19-30-23-16-8-10-18-25(23)32(27,28)29/h1-18H,19H2,(H2,27,28,29) |
Clé InChI |
VEUUOOWBWUZRBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3COC4=CC=CC=C4P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanolate](/img/structure/B11629272.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629275.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11629280.png)
![1-(3-Chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-methylphenyl)amino]methylidene]urea](/img/structure/B11629298.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11629300.png)


![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
